molecular formula C7H14O B6266957 2,3-dimethylpent-2-en-1-ol CAS No. 89794-41-2

2,3-dimethylpent-2-en-1-ol

Cat. No.: B6266957
CAS No.: 89794-41-2
M. Wt: 114.2
InChI Key:
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Description

2,3-Dimethylpent-2-en-1-ol is an organic compound with the molecular formula C₇H₁₄O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by its unique structure, which includes a double bond and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylpent-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-1-pentene with a suitable oxidizing agent to introduce the hydroxyl group. Another method involves the hydroboration-oxidation of 2,3-dimethyl-1-pentene, where the double bond is first hydroborated and then oxidized to form the alcohol.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. These methods typically involve the use of metal catalysts and controlled reaction conditions to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,3-Dimethylpentan-2-one or 2,3-dimethylpentanal.

    Reduction: 2,3-Dimethylpentan-2-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,3-Dimethylpent-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethylpent-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in the compound allows for addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpentane: A saturated hydrocarbon with similar carbon skeleton but lacks the hydroxyl group and double bond.

    2,3-Dimethyl-1-pentene: An unsaturated hydrocarbon with a similar structure but without the hydroxyl group.

Uniqueness

2,3-Dimethylpent-2-en-1-ol is unique due to the presence of both a double bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dimethylpent-2-en-1-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylbut-2-ene", "formaldehyde", "magnesium", "iodine", "methanol", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Preparation of 2-methylbut-2-en-1-ol", "2-methylbut-2-ene is reacted with formaldehyde in the presence of magnesium and iodine to form 2-methylbut-2-en-1-ol.", "Step 2: Reduction of 2-methylbut-2-en-1-ol", "2-methylbut-2-en-1-ol is reduced using sodium borohydride in methanol to form 2-methylbutan-2-ol.", "Step 3: Dehydration of 2-methylbutan-2-ol", "2-methylbutan-2-ol is dehydrated using sulfuric acid to form 2-methylbut-2-ene.", "Step 4: Addition of methyl group to 2-methylbut-2-ene", "2-methylbut-2-ene is reacted with methanol in the presence of sulfuric acid to form 2,3-dimethylbut-2-ene.", "Step 5: Hydroboration-oxidation of 2,3-dimethylbut-2-ene", "2,3-dimethylbut-2-ene is reacted with borane in the presence of acetic acid to form 2,3-dimethylbutan-2-ol.", "2,3-dimethylbutan-2-ol is then oxidized using sodium hydroxide and hydrogen peroxide to form 2,3-dimethylpent-2-en-1-ol." ] }

CAS No.

89794-41-2

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

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